2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl group, a thiophene ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and more.
Scientific Research Applications
2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules with specific properties.
Biology: It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, exhibit similar pharmacological properties.
Trifluoromethyl Pyridines: Compounds with the trifluoromethyl group on the pyridine ring, such as fluticasone, are known for their potent biological activity.
Cyclopropyl Ketones: Compounds with the cyclopropyl group, such as cyclopropyl ketone, are used in various synthetic applications.
Uniqueness
What sets 2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile apart is its combination of these functional groups in a single molecule. This unique structure allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C16H11F3N2OS2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(2-cyclopropyl-2-oxoethyl)sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H11F3N2OS2/c17-16(18,19)11-6-12(14-2-1-5-23-14)21-15(10(11)7-20)24-8-13(22)9-3-4-9/h1-2,5-6,9H,3-4,8H2 |
InChI Key |
QXVDTEWJZYWSJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
Origin of Product |
United States |
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